![molecular formula C11H13NO3S B2877033 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid CAS No. 852956-38-8](/img/structure/B2877033.png)

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

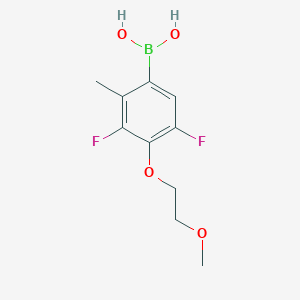

“2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid” is a chemical compound with the molecular formula C11H13NO3S . It is used in various scientific research fields due to its unique structure.

Molecular Structure Analysis

The molecular structure of “2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid” consists of a benzoic acid core with a dimethylcarbamoyl methyl sulfanyl group attached . The exact 3D structure and other details are not available in the current data.Scientific Research Applications

Cytochrome P450 Enzymes and Metabolism

A study identified enzymes involved in the oxidative metabolism of a novel antidepressant, revealing insights into the enzymatic pathways and metabolic transformations of structurally complex benzoic acid derivatives. The research highlights the role of cytochrome P450 enzymes in the oxidative metabolism of these compounds, providing a foundation for understanding the metabolic fate of similar substances, including 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid derivatives (Hvenegaard et al., 2012).

Solvent Polarity and Acid Dissociation Constants

Research on the effects of solvent polarity on the acid dissociation constants of benzoic acids offers insights into how solvent environment influences the chemical properties of benzoic acid derivatives. This study can help in understanding the solubility, stability, and reactivity of 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid in various solvent systems (Rubino & Berryhill, 1986).

Stress Tolerance in Plants

Investigations into benzoic acid and its derivatives' ability to induce stress tolerance in plants suggest potential agricultural applications for 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid. These compounds may play a role in enhancing the resilience of crops to environmental stresses (Senaratna et al., 2004).

Anti-Helicobacter pylori Agents

A study on novel structures derived from benzimidazole as anti-Helicobacter pylori agents illustrates the potential of benzoic acid derivatives in developing new antibacterial compounds. These findings could guide the exploration of 2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid for similar applications (Carcanague et al., 2002).

Mechanism of Action

properties

IUPAC Name |

2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-12(2)10(13)7-16-9-6-4-3-5-8(9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIPCKHWNNIFGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CSC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2876950.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2876952.png)

![(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2876955.png)

![4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876960.png)

![3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876962.png)

![1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2876963.png)

![3-(2-Chlorophenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2876967.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2876968.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2876970.png)

![7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2876971.png)